

A Comparative Analysis of the Bioactivity of Aspulvinone O and Its Analogues

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Aspulvinone O, a naturally occurring pulvinone derivative isolated from Aspergillus terreus, has garnered significant attention in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of **Aspulvinone O** and its synthetic analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents. The information presented is supported by experimental data from recent studies, with a focus on their anticancer, antiviral, and enzyme-inhibitory properties.

Quantitative Bioactivity Data

The bioactivity of **Aspulvinone O** and its analogues has been evaluated against various molecular targets. The following table summarizes the key quantitative data, primarily half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

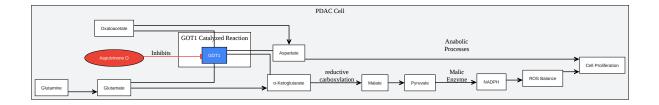


Compound	Target	Bioactivity (IC50)	Reference
Aspulvinone O	GOT1	Potent Inhibitor	[1][2][3]
SARS-CoV-2 Mpro	12.41 ± 2.40 μM	[4][5]	
SARS-CoV-2 PLpro	21.34 ± 0.94 μM	[4][5]	_
DPPH radicals	11.6 μΜ	[6]	_
Aspulvinone E	SARS-CoV-2 Mpro	39.93 ± 2.42 μM	
Analogue 49	SARS-CoV-2 Mpro	28.25 ± 2.37 μM	[4][5]
Analogue 50	SARS-CoV-2 PLpro	17.43 ± 2.60 μM	[4][5]
Analogue 51	SARS-CoV-2 PLpro	23.05 ± 0.07 μM	[4][5]
Aspulvinone V (1)	α-glucosidase	2.2 μΜ	[7]
Aspulvinone H (4)	α-glucosidase	4.6 μΜ	[7]

Mechanism of Action: Inhibition of GOT1 in Pancreatic Cancer

Aspulvinone O has been identified as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme crucial for the metabolic reprogramming of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3] By inhibiting GOT1, **Aspulvinone O** disrupts glutamine metabolism, leading to increased oxidative stress and suppression of cancer cell proliferation. [1][2] This targeted inhibition highlights its potential as a novel anti-tumor agent for PDAC therapy.[1][2][3]





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Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism in PDAC cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of **Aspulvinone O** and its analogues.

- 1. GOT1 Inhibition Assay
- Objective: To determine the inhibitory effect of Aspulvinone O on GOT1 enzyme activity.
- Methodology: The binding affinity between Aspulvinone O and the GOT1 protein was assessed using several biophysical techniques.[2][3]
 - Virtual Docking: Computational modeling was used to predict the binding mode of **Aspulvinone O** to the active site of GOT1.[2] The analysis suggested hydrophobic interactions with Trp141 and hydrogen bonding with Thr110 and Ser256.[2]
 - Microscale Thermophoresis (MST): This technique was employed to quantify the binding affinity between Aspulvinone O and purified GOT1 protein in solution.



- Cellular Thermal Shift Assay (CETSA): CETSA was used to verify the engagement of Aspulvinone O with GOT1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
- Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the direct binding of **Aspulvinone O** to GOT1 by assessing the protease resistance of the target protein upon ligand binding.

2. Anti-SARS-CoV-2 Enzyme Assays

- Objective: To evaluate the inhibitory activity of **Aspulvinone O** and its analogues against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).
- Methodology: High-throughput screening and enzyme kinetics assays were performed.[4][5]
 - Enzyme Inhibition Assay: The enzymatic activity of recombinant Mpro and PLpro was measured in the presence of varying concentrations of the test compounds. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
 - Enzyme Kinetics: To understand the mechanism of inhibition (e.g., competitive, uncompetitive), enzyme kinetic studies were conducted by measuring the reaction rates at different substrate and inhibitor concentrations.[5] For example, **Aspulvinone O** was found to be a competitive inhibitor of SARS-CoV-2 Mpro.[5]

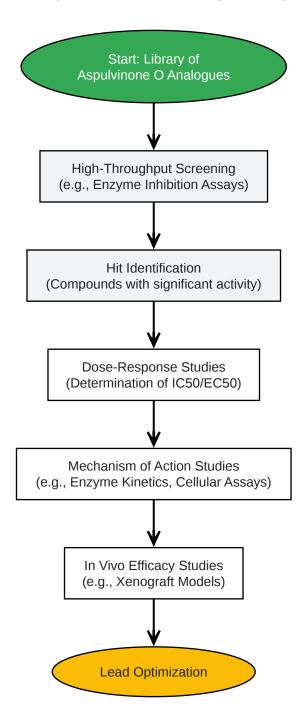
3. α-Glucosidase Inhibition Assay

- Objective: To assess the potential of Aspulvinone analogues to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
- Methodology: The inhibitory effect of the compounds on α -glucosidase was evaluated in vitro.[7]
 - In Vitro Enzyme Assay: The activity of α-glucosidase was measured using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol released was quantified spectrophotometrically. The IC50 values were calculated from the dose-response curves. Acarbose was used as a positive control.[7]



Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of **Aspulvinone O** analogues involves a series of steps from initial screening to in-depth mechanistic studies.



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